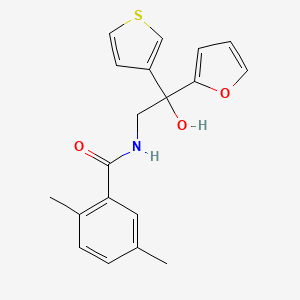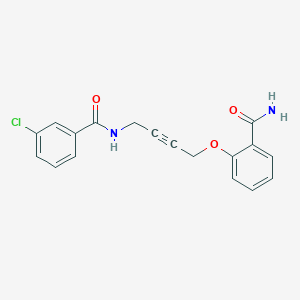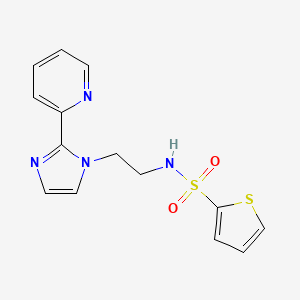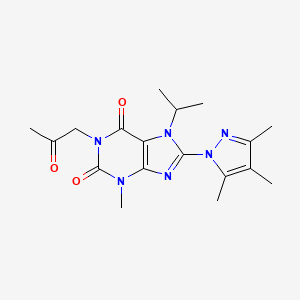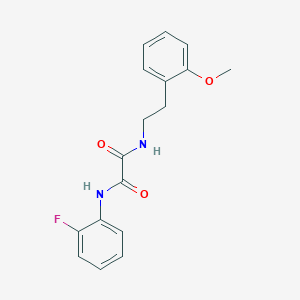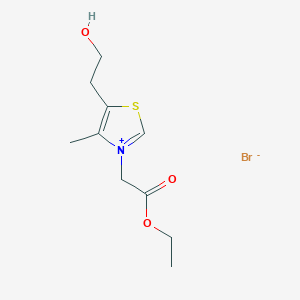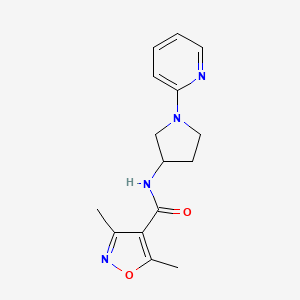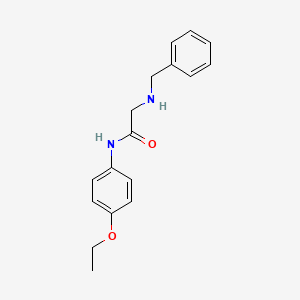![molecular formula C22H27FN2O3 B2981567 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone CAS No. 701216-98-0](/img/structure/B2981567.png)
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
概要
説明
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone is a compound with a complex molecular structure that exhibits diverse chemical properties
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. A common route includes:
Synthesis of 4-(4-Fluorophenyl)-1-piperazine: This can be achieved through the reaction of 4-fluoroaniline with 1,4-dibromobutane in the presence of a base such as sodium carbonate.
Formation of the Hydroxypropoxy Intermediate: Reacting the 4-(4-fluorophenyl)-1-piperazine with glycidol under controlled conditions.
Final Assembly: The hydroxypropoxy intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield this compound.
Industrial Production Methods:
For large-scale production, the synthesis may be optimized to include:
Continuous flow reactions to enhance efficiency.
Catalysts to reduce reaction times and improve yield.
Use of environmentally friendly solvents to reduce environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aromatic sites.
Reduction: The compound's carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and piperazine moieties allow for various substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Employing halogenation reagents or nucleophilic substitution conditions.
Major Products:
From oxidation: Corresponding ketones or carboxylic acids.
From reduction: Corresponding alcohols.
From substitution: Varied substituted derivatives depending on the nature of the reagent used.
科学的研究の応用
Chemistry:
The compound serves as an intermediate for synthesizing complex molecules, exploring reaction mechanisms, and developing new materials.
Biology:
It can be used in studying cellular mechanisms and interactions due to its potential biological activity, including receptor binding studies.
Medicine:
Investigated for potential therapeutic effects, such as targeting specific receptors or enzymes related to various diseases.
Industry:
Used in the development of specialty chemicals, agrochemicals, and potential pharmaceutical precursors.
作用機序
The compound's mechanism of action involves interactions with molecular targets such as receptors or enzymes. For example, its structure allows it to bind to specific sites on biological macromolecules, potentially modulating their activity. The hydroxyl and piperazine moieties are crucial for these interactions, affecting cellular pathways and responses.
類似化合物との比較
1-[4-[3-[4-(4-Chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
1-[4-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
1-[4-[3-[4-(4-Methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Each of these similar compounds has variations in the phenyl ring substituents, which affect their properties and applications. The unique fluorine substituent in the original compound provides specific chemical and biological properties that distinguish it from its analogs.
This was a lot! But we've covered a pretty broad spectrum of what 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone is and does. Fascinating stuff, right?
特性
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTWOTUEQFPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
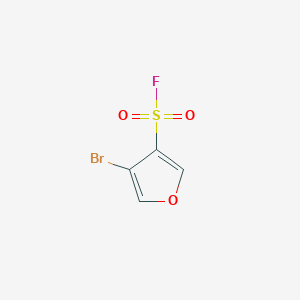
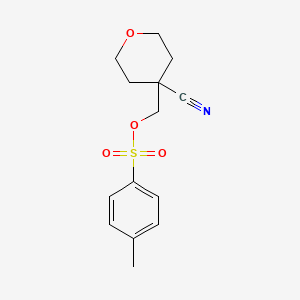

![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B2981494.png)
